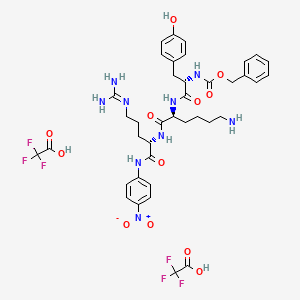
Z-Tyr-Lys-Arg-pNA 2TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tyr-Lys-Arg-pNA 2TFA is a chromogenic substrate . It is cleaved by proteinase yscF, now known as the Kex2 endoprotease kexin, a membrane-bound yeast enzyme responsible for processing of the α-factor precursor protein .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₃₅H₄₅N₉O₈·2C₂HF₃O₂ . Its molecular weight is 947.85 g/mol .Chemical Reactions Analysis
The chromogenic substrate Z-YKR-pNA is cleaved by proteinase yscF, now known as the Kex2 endoprotease kexin .Physical And Chemical Properties Analysis
This compound has a molecular weight of 947.85 . It is a synthetic compound . The storage temperature is less than -15°C .Scientific Research Applications
Z-Tyr-Lys-Arg-pNA 2TFA has been used in a variety of scientific research applications, including protein-protein interactions, enzyme kinetics, and protein structure and function studies. It has been used to study the structure and function of proteins involved in signal transduction pathways, as well as to study the effects of mutations on protein structure and function. This compound has also been used to study the interactions between proteins and other biomolecules, such as lipids and carbohydrates. Additionally, it has been used to study enzyme kinetics and the effects of inhibitors on enzyme activity.
Mechanism of Action
Target of Action
The primary target of the compound Z-Tyr-Lys-Arg-pNA 2TFA is the Kex2 endoprotease kexin , a membrane-bound yeast enzyme . This enzyme is responsible for processing the α-factor precursor protein .
Mode of Action
This compound acts as a chromogenic substrate for the Kex2 endoprotease kexin . The compound is cleaved by the enzyme, which leads to a change in its color . This color change can be used to detect the activity of the enzyme .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the processing of the α-factor precursor protein . The cleavage of the compound by the Kex2 endoprotease kexin is a key step in this pathway .
Result of Action
The cleavage of this compound by the Kex2 endoprotease kexin results in a color change that can be used to detect the activity of the enzyme . This can be particularly useful in research settings, where the compound can be used as a tool to study the function and activity of the Kex2 endoprotease kexin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the Kex2 endoprotease kexin, and thus the cleavage of the compound, can be affected by factors such as pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions
Advantages and Limitations for Lab Experiments
One of the major advantages of using Z-Tyr-Lys-Arg-pNA 2TFA in lab experiments is its versatility. It can be used to study a variety of proteins and other biomolecules, and its unique structure allows it to interact with the side chains of amino acids in the target molecule. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is not as effective as other peptides at binding to target proteins, and its effects on proteins are not always predictable.
Future Directions
The future of Z-Tyr-Lys-Arg-pNA 2TFA research is bright, as it has already been used in a variety of scientific research applications. Future research could focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to optimize its use in lab experiments, such as improving its binding affinity and predicting its effects on proteins. Other potential future directions include using this compound to study protein-protein interactions, enzyme kinetics, and protein structure and function. Finally, further research could be done to explore the potential therapeutic applications of this compound.
Synthesis Methods
Z-Tyr-Lys-Arg-pNA 2TFA can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. In solid-phase peptide synthesis, the peptide is synthesized on a solid support such as a polystyrene bead or a cellulose membrane. This method is useful for synthesizing longer peptides that are difficult to synthesize using solution-phase methods. Solution-phase peptide synthesis involves the use of an organic solvent and a coupling reagent to join amino acids together. This method is useful for synthesizing shorter peptides. Chemical synthesis involves the use of an organic solvent and a coupling reagent to join amino acids together. This method is useful for synthesizing longer peptides that are difficult to synthesize using solution-phase methods.
Biochemical Analysis
Biochemical Properties
Z-Tyr-Lys-Arg-pNA 2TFA interacts with subtilisin-type and yapsin-like proteases . These enzymes cleave the compound, which is a key interaction in its role in biochemical reactions .
Molecular Mechanism
Kexin is a membrane-bound yeast enzyme responsible for processing of the α-factor precursor protein .
Metabolic Pathways
This compound is involved in the metabolic pathways of subtilisin-type and yapsin-like proteases
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N9O8.2C2HF3O2/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24;2*3-2(4,5)1(6)7/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39);2*(H,6,7)/t28-,29-,30-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGWTMLTFFSHS-YMRFKRQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47F6N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














